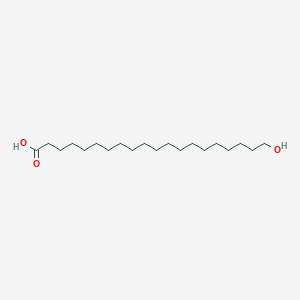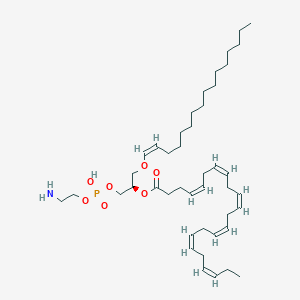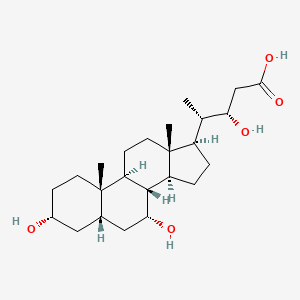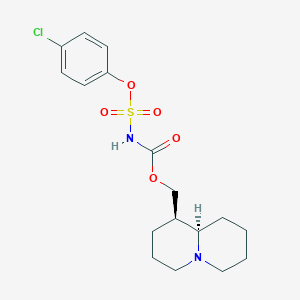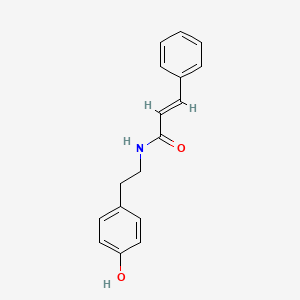
Cinnamoyltyramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-trans-cinnamoyltyramine is a member of the class of cinnamamides that is tyramine substituted by a (1E)-3-oxo-1-phenylprop-1-en-3-yl group at the nitrogen atom. It is found in rice and exhibits an allelopathic effect to suppress the growth of weeds. It has a role as a phytoalexin, an antimicrobial agent, a platelet aggregation inhibitor and an allelochemical. It is a secondary carboxamide, a member of cinnamamides and a member of phenols. It derives from a tyramine and a trans-cinnamic acid.
Cinnamoyltyramine is a natural product found in Aristolochia elegans and Aristolochia cucurbitifolia with data available.
Applications De Recherche Scientifique
Anticancer Potential
N-Caffeoyltyramine, a derivative of cinnamoyltyramine, shows promising anticancer properties. It was found to be potent in inhibiting the proliferation of various cancer cell lines, including U937 and Jurkat cells. This inhibition is primarily achieved by decreasing protein tyrosine kinase activity and inducing caspase-3 activity, leading to cell death (Park & Schoene, 2003).
Plant Growth Inhibition
N-trans-cinnamoyltyramine (NTCT), synthesized from cinnamoyltyramine, exhibits strong inhibitory effects on plant growth. This compound, first identified in rice, significantly hampers the growth of cress and barnyardgrass at very low concentrations. This discovery highlights its potential application as a bioherbicide (Thi et al., 2017).
Antioxidant Properties
Cinnamoyltyramine and its derivatives have been studied for their antioxidant capacities. These compounds are effective in protecting DNA from oxidative damage and scavenging free radicals, suggesting their potential use in oxidative stress-related conditions (Yang, Song, & Liu, 2011).
Antibacterial Effects
Cinnamoylphenethylamines, which include cinnamoyltyramine, have been identified in plants like Amaranthus spp. and shown to possess antibacterial properties. This indicates their potential application in combating bacterial infections, particularly in plant protection and possibly in human medicine (Pedersen et al., 2010).
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
(E)-N-[2-(4-hydroxyphenyl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H17NO2/c19-16-9-6-15(7-10-16)12-13-18-17(20)11-8-14-4-2-1-3-5-14/h1-11,19H,12-13H2,(H,18,20)/b11-8+ |
Clé InChI |
KGOYCHSKGXJDND-DHZHZOJOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O |
Synonymes |
N-cinnamoyltyramine N-trans-cinnamoyltyramine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




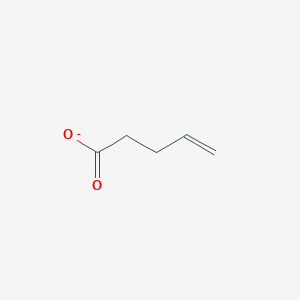
![2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone](/img/structure/B1234888.png)

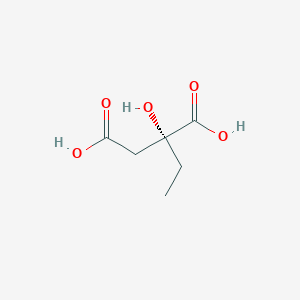
![(Z)-4-[(2S,8R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1234895.png)
